molecular formula C26H28N2O2 B11498490 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one

3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one

Cat. No.: B11498490
M. Wt: 400.5 g/mol
InChI Key: SLSOAIBZSIXPPF-CYCPYZMXSA-N
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Description

3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one is a complex organic compound that features an indole moiety, a phenyl group, and a cyclohexenone structure. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the amino and phenyl groups, followed by cyclization to form the cyclohexenone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups .

Scientific Research Applications

3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

(2E)-2-(1-hydroxypropylidene)-3-[2-(2-methyl-1H-indol-3-yl)ethylimino]-5-phenylcyclohexan-1-one

InChI

InChI=1S/C26H28N2O2/c1-3-24(29)26-23(15-19(16-25(26)30)18-9-5-4-6-10-18)27-14-13-20-17(2)28-22-12-8-7-11-21(20)22/h4-12,19,28-29H,3,13-16H2,1-2H3/b26-24+,27-23?

InChI Key

SLSOAIBZSIXPPF-CYCPYZMXSA-N

Isomeric SMILES

CC/C(=C\1/C(=NCCC2=C(NC3=CC=CC=C32)C)CC(CC1=O)C4=CC=CC=C4)/O

Canonical SMILES

CCC(=C1C(=NCCC2=C(NC3=CC=CC=C32)C)CC(CC1=O)C4=CC=CC=C4)O

Origin of Product

United States

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